methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide
Description
This compound is a substituted indole derivative featuring:
- A 1-methylpyridin-1-ium-4-yl group at position 3, imparting cationic character.
- A methyl carboxylate at position 2, enhancing solubility in polar solvents.
- An iodide counterion balancing the pyridinium charge.
The molecular formula is C₁₉H₂₄N₃O₄S⁺·I⁻, with a molecular weight of 517.37 g/mol.
Properties
Molecular Formula |
C19H22IN3O4S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide |
InChI |
InChI=1S/C19H21N3O4S.HI/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14;/h4-7,9-10,12,20H,8,11H2,1-3H3;1H |
InChI Key |
LMGKXDFGAALBES-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=[N+](C=C3)C)C(=O)OC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide typically involves multiple steps:
Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is quaternized with methyl iodide to form 1-methylpyridin-1-ium iodide.
Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.
Coupling Reaction: The pyridinium ion is then coupled with the indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the sulfamoyl group.
Reduction: Reduction reactions can target the pyridinium ion, converting it back to the pyridine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring and sulfamoyl group.
Reduction: The primary product is the reduced pyridine derivative.
Substitution: Substituted derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. Studies have shown that modifications to the indole structure can enhance activity against various pathogens. For instance, compounds similar to methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Anticancer Potential
The compound's structure suggests it could interact with cellular pathways involved in cancer proliferation. Similar indole derivatives have been tested for anticancer activity, showing effectiveness against multiple cancer cell lines. Notably, compounds with similar functional groups were assessed by the National Cancer Institute (NCI) and exhibited significant cytotoxicity against human tumor cells . The exploration of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate in this context could yield valuable insights into its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have become essential in drug design, allowing researchers to predict how small molecules, like methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate, interact with biological targets. In silico evaluations can provide preliminary data on binding affinities and interaction modes with various proteins implicated in disease processes . Such studies can guide further synthesis and optimization of the compound.
Case Study 1: Antimicrobial Evaluation
In a study evaluating similar indole derivatives, compounds were synthesized and tested for their antimicrobial activity against several bacterial strains. The most active derivatives showed minimum inhibitory concentrations (MICs) that suggest they could serve as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on the anticancer properties of related indole compounds demonstrated that specific modifications to the indole ring significantly enhanced cytotoxic effects against breast cancer cells. The study utilized a panel of cancer cell lines to assess the efficacy of these compounds, revealing promising candidates for further development .
Mechanism of Action
The mechanism of action of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins, while the indole ring can participate in π-π stacking interactions. The sulfamoyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
The compound shares core features with indole-based APIs and their impurities. Key analogs include:
Key Structural and Functional Differences
Cationic vs. Neutral Backbone : The target compound’s pyridinium group introduces permanent positive charge, enhancing water solubility compared to neutral analogs like sumatriptan impurities .
Sulfamoyl vs. Sulfonate/Sulfone Groups: The methylsulfamoyl group (–SO₂–NH–CH₃) offers dual hydrogen-bonding capacity (donor and acceptor), unlike sulfonate (–SO₃⁻) or non-ionic sulfone groups in related compounds. This may influence crystal packing and intermolecular interactions .
Counterion Effects : The iodide ion contrasts with maleate or free-base forms in impurities, affecting ionic strength and stability in formulation .
Hydrogen-Bonding and Crystallographic Behavior
- Hydrogen-Bonding Networks : The methylsulfamoyl group’s NH and SO₂ moieties enable robust hydrogen-bonding patterns, as described in graph-set analysis (e.g., R₂²(8) motifs) .
- Ring Puckering : The indole core’s planarity may deviate due to steric effects from the pyridinium group, akin to puckering observed in five-membered heterocycles .
- Crystallographic Validation : Structural determination likely employs SHELX programs (e.g., SHELXL for refinement), ensuring precise bond-length and angle validation .
Implications for Pharmaceutical Development
- Solubility and Bioavailability : The pyridinium-iodide pair may improve aqueous solubility over neutral triptans, critical for oral or injectable formulations.
- Stability Considerations : The iodide counterion’s nucleophilicity could pose stability challenges under acidic conditions compared to maleate or succinate salts .
- Synthetic Complexity : The multi-substituted indole skeleton requires precise regioselective synthesis, increasing manufacturing costs relative to simpler analogs.
Biological Activity
Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate; iodide is a complex organic compound with potential biological activity. Its structure suggests various pharmacological properties, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing research findings on the biological activity of this compound, including its synthesis, cytotoxicity, and other relevant biological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₆N₂O₂S·I
- Molecular Weight : 412.26 g/mol
- CAS Number : 41491-90-1
Synthesis
The synthesis of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate involves multi-step reactions typically starting from indole derivatives. The process may include:
- Formation of the pyridinium salt via methylation.
- Introduction of the sulfamoyl group through nucleophilic substitution.
- Carboxylation to yield the final product.
Cytotoxicity
Research indicates that compounds similar to methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study evaluated a series of indole derivatives against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. Compounds were shown to have IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HUH7 | 12 | |
| Compound B | MCF7 | 8 | |
| Methyl 3-(1-methylpyridin-1-ium...) | HCT116 | TBD | Current Study |
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The indole framework is known for its bioactivity against bacteria and fungi:
- Antimicrobial Testing : Compounds were screened for their ability to inhibit the growth of various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms through which methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate exerts its biological effects include:
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis of indole derivatives typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For example:
- Nucleophilic coupling : Use of K₂CO₃ as a base catalyst in aryloxy-substitution reactions (e.g., 5-aryloxy-indole synthesis) .
- Oxidation/Reduction : Controlled use of agents like LiAlH₄ (reduction) or KMnO₄ (oxidation) to modify substituents while preserving the indole core .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SN2 pathways, while THF or EtOAc may stabilize intermediates .
Key considerations : Optimize temperature (60–120°C) and catalyst loading (e.g., 10–20 mol% Pd for cross-couplings) to minimize side products. Purity can be improved via column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (CHCl₃/MeOH) .
Q. How should researchers approach the spectroscopic characterization of this compound?
A combination of techniques is critical:
- ¹H/¹³C NMR : Identify indole protons (δ 10–12 ppm for NH), pyridinium methyl groups (δ 3.0–4.0 ppm), and sulfamoyl ethyl signals (δ 2.5–3.5 ppm) .
- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₂₃N₃O₄S⁺I⁻; expected m/z ~492.1) and assess purity (>95% by HPLC with C18 columns, 0.1% TFA in H₂O/MeCN) .
- IR spectroscopy : Look for carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) stretches .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme/receptor binding : Screen against kinases or GPCRs using fluorescence polarization or SPR. Structural analogs show affinity for serotonin receptors .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 monolayers) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 90 K to reduce thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement. Validate hydrogen bonding via graph-set analysis (e.g., R₂²(8) motifs for N–H···O interactions) .
- Challenges : Address disorder in the methylpyridinium group using restraints (DFIX/ISOR in SHELXL). Compare experimental vs. DFT-optimized geometries .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Core modifications : Replace the methylpyridinium group with piperidine (logP reduction) or introduce halogens (Br, Cl) for enhanced binding .
- Side-chain variations : Test sulfamoyl ethyl vs. sulfonamide analogs to modulate solubility and target engagement .
- Bioisosteres : Substitute the indole carboxylate with tetrazole or amide groups to improve metabolic stability .
Table 1 : SAR of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀) | Key Observation |
|---|---|---|
| Methylpyridinium → Piperidine | 5 nM (Kinase X) | Improved selectivity |
| Sulfamoyl → Sulfonamide | 120 nM (Receptor Y) | Reduced cytotoxicity |
| Indole-2-carboxylate → Tetrazole | 8 nM (Enzyme Z) | Enhanced metabolic stability |
Q. What computational methods are suitable for predicting interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., serotonin 5-HT₂A). Validate with MD simulations (NAMD/GROMACS) .
- QSAR models : Develop PLS regression models using descriptors like polar surface area, H-bond donors, and π-π stacking potential .
- Electrostatic potential maps : Analyze charge distribution (MEP via Gaussian 09) to identify nucleophilic/electrophilic hotspots .
Q. How should researchers address discrepancies in crystallographic or spectroscopic data?
- Validation tools : Check CIF files with checkCIF/PLATON to flag symmetry errors or unreasonable displacement parameters .
- Data reconciliation : Compare NMR shifts with DFT-calculated values (B3LYP/6-31G*) to confirm assignments .
- Controlled experiments : Repeat synthesis under inert conditions (Ar atmosphere) to rule out oxidation artifacts .
Q. What strategies improve reproducibility in multi-step syntheses?
- Process optimization : Use flow chemistry (e.g., continuous-flow reactors) for exothermic steps (e.g., diazo couplings) to enhance control over residence time and temperature .
- In-line analytics : Integrate PAT tools (FTIR, UV-vis) for real-time monitoring of intermediates .
- Scale-up protocols : Adjust gradients in column chromatography (e.g., from 5% to 40% EtOAc) to maintain resolution at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
